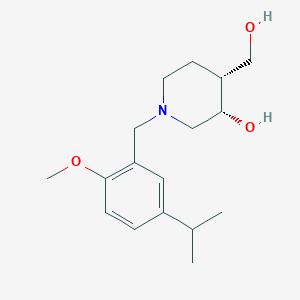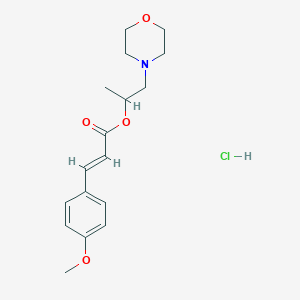
1-methyl-2-(4-morpholinyl)ethyl 3-(4-methoxyphenyl)acrylate hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-methyl-2-(4-morpholinyl)ethyl 3-(4-methoxyphenyl)acrylate hydrochloride is a chemical compound that belongs to the class of acrylate derivatives. It is commonly referred to as MEMMA hydrochloride and is used in scientific research for its biochemical and physiological effects. MEMMA hydrochloride is synthesized using a specific method, and its mechanism of action is still being studied.
作用機序
The mechanism of action of MEMMA hydrochloride is still being studied. It is believed to work by inhibiting the activity of certain enzymes involved in tumor growth and inflammation. MEMMA hydrochloride has also been shown to activate certain signaling pathways that promote cell death in cancer cells.
Biochemical and Physiological Effects
MEMMA hydrochloride has been found to have several biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in tumor growth and inflammation, such as cyclooxygenase-2 (COX-2) and phospholipase A2 (PLA2). MEMMA hydrochloride has also been found to activate certain signaling pathways that promote cell death in cancer cells, such as the mitogen-activated protein kinase (MAPK) pathway.
実験室実験の利点と制限
MEMMA hydrochloride has several advantages for lab experiments. It is a highly specific and potent compound that can be used to study the effects of inhibiting specific enzymes and signaling pathways. MEMMA hydrochloride is also relatively easy to synthesize and purify, making it readily available for research purposes. However, there are also limitations to using MEMMA hydrochloride in lab experiments. Its mechanism of action is still not fully understood, and its potential side effects and toxicity are still being studied.
将来の方向性
There are several future directions for research on MEMMA hydrochloride. One area of research is to further understand its mechanism of action and identify potential targets for its therapeutic applications. Another area of research is to study the potential side effects and toxicity of MEMMA hydrochloride, as well as its potential interactions with other drugs. Additionally, there is a need for preclinical and clinical studies to evaluate the safety and efficacy of MEMMA hydrochloride for its potential use in cancer treatment and pain management.
合成法
MEMMA hydrochloride is synthesized using a specific method that involves the reaction of 4-morpholineethanol with 4-methoxyphenylacrylic acid, followed by the addition of methyl iodide and treatment with hydrochloric acid. The final product is purified using recrystallization techniques to obtain MEMMA hydrochloride as a white crystalline powder.
科学的研究の応用
MEMMA hydrochloride is used in scientific research for its potential therapeutic applications. It has been shown to have antitumor activity by inhibiting the growth and proliferation of cancer cells. MEMMA hydrochloride has also been found to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of pain and inflammation.
特性
IUPAC Name |
1-morpholin-4-ylpropan-2-yl (E)-3-(4-methoxyphenyl)prop-2-enoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO4.ClH/c1-14(13-18-9-11-21-12-10-18)22-17(19)8-5-15-3-6-16(20-2)7-4-15;/h3-8,14H,9-13H2,1-2H3;1H/b8-5+; |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJLIFHDVINGGQE-HAAWTFQLSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CCOCC1)OC(=O)C=CC2=CC=C(C=C2)OC.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(CN1CCOCC1)OC(=O)/C=C/C2=CC=C(C=C2)OC.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-bromo-3-ethyl-2-[(2-methyl-2-propen-1-yl)thio]-4(3H)-quinazolinone](/img/structure/B5326976.png)

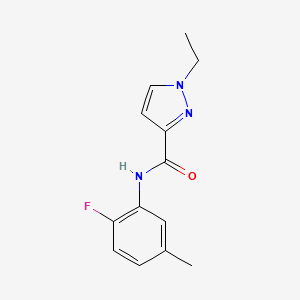
![3-cyclopropyl-6-[3-(1H-imidazol-2-yl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5327004.png)
![N-(4-bromophenyl)-3-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]propanamide hydrochloride](/img/structure/B5327014.png)
![4-{3-[(4-fluorophenyl)sulfonyl]propanoyl}morpholine](/img/structure/B5327018.png)

![3-(2-methoxyphenyl)-2-[2-(5-nitro-2-furyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5327044.png)
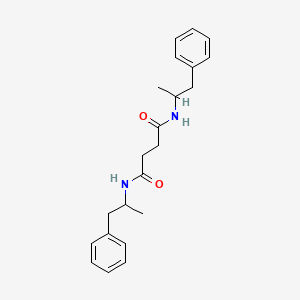
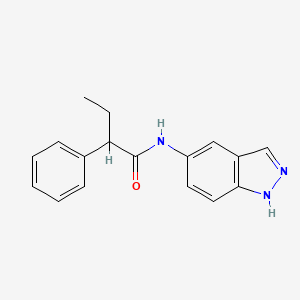
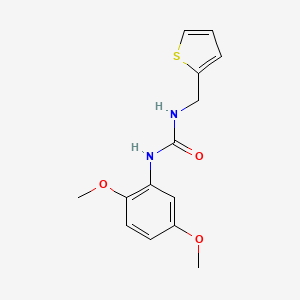
![2-[(2R*,3S*,6R*)-3-(2,3-difluorophenyl)-1,5-diazatricyclo[5.2.2.0~2,6~]undec-5-yl]-1-(2-furyl)-2-oxoethanone](/img/structure/B5327075.png)
![3-[(cyclopropylamino)sulfonyl]-5-(2,3-dihydro-1-benzofuran-7-yl)benzoic acid](/img/structure/B5327083.png)
